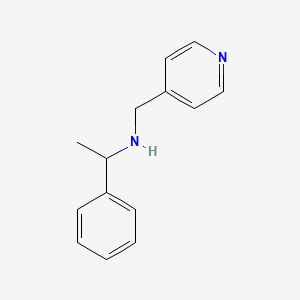
(1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylethylamine is an organic compound with the formula C6H5CH(NH2)CH3 . This primary amine is a colorless liquid often used in chiral resolutions . It is relatively basic and forms stable ammonium salts and imines .
Synthesis Analysis
1-Phenylethylamine may be prepared by the reductive amination of acetophenone . The reaction involves the conversion of acetophenone to 1-Phenylethylamine using ammonia and hydrogen . Another method for this transformation is the Leuckart reaction, which uses ammonium formate .Molecular Structure Analysis
The molecular formula of 1-Phenylethylamine is C8H11N . Its average mass is 121.180 Da and its mono-isotopic mass is 121.089149 Da .Wissenschaftliche Forschungsanwendungen
Kinetic Studies and Reaction Mechanisms One study provides a detailed kinetic investigation of the reactions between secondary alicyclic amines and O-phenyl and O-ethyl O-(2,4-dinitrophenyl) thiocarbonates, exploring the implications of these reactions for understanding reaction mechanisms in organic chemistry. The research highlights the presence of a zwitterionic tetrahedral intermediate and changes in the rate-determining step with variations in amine basicity, offering insights into nucleophilicity and electrophilicity in chemical reactions (Castro et al., 2004).
Materials Science and Catalysis In materials science, (1-Phenyl-ethyl)-pyridin-4-ylmethyl-amine derivatives are used in the synthesis and characterization of polynuclear spin crossover complexes. These complexes are studied for their synthesis, structure, and magnetic behavior, contributing to the development of materials with potential applications in memory devices, sensors, and switches (Boldog et al., 2009).
Synthetic Organic Chemistry The compound is also involved in facilitating novel and efficient synthetic routes. For example, it participates in the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the development of new pharmaceuticals, highlighting its role in enabling the construction of complex molecular architectures with high stereocontrol (Fleck et al., 2003).
Coordination Chemistry and Metal-Organic Frameworks (MOFs) Research on coordination chemistry utilizes this compound derivatives in the synthesis and study of copper(I) complexes, which are relevant for understanding ligand-metal interactions and their implications in catalysis and materials science. These studies offer insights into the structural characteristics and potential applications of these complexes in catalysis and electronic materials (Dehghanpour et al., 2007).
Analytical Chemistry and Sensor Development Moreover, this compound finds applications in analytical chemistry, where its derivatives are used in the design of fluorescent sensors for the selective detection of metal ions. This research contributes to the development of new diagnostic tools and sensors for environmental monitoring and biomedical applications (Khan et al., 2018).
Eigenschaften
IUPAC Name |
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-12(14-5-3-2-4-6-14)16-11-13-7-9-15-10-8-13/h2-10,12,16H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAGLXJZCODDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
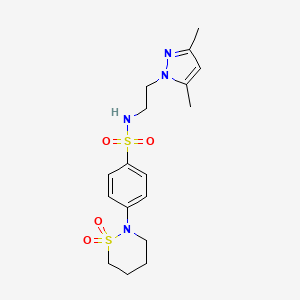
![N-Ethyl-N-[2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2914815.png)
![6-({8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyridine-3-carbonitrile](/img/structure/B2914817.png)
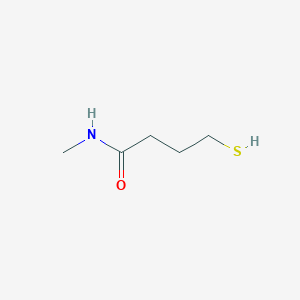


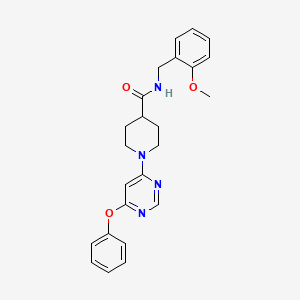
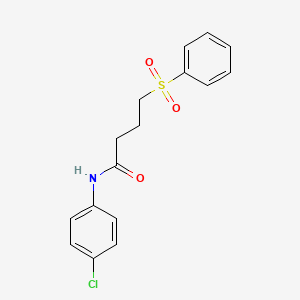

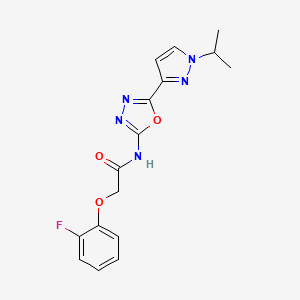


![5-(3-bromobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2914833.png)
![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2914834.png)
